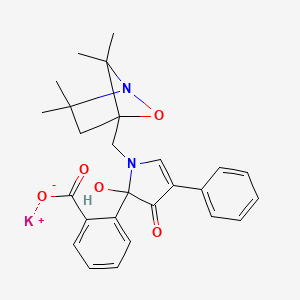

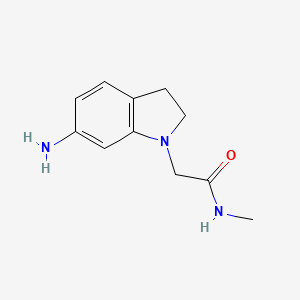

![molecular formula C13H15N3 B1517189 N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine CAS No. 115581-69-6](/img/structure/B1517189.png)

N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine

Overview

Description

N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine is a chemical compound with the linear formula C16H14N4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine and its derivatives involves various methods. One approach is the catalyst-free synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates from easily accessible N-hetaryl ureas and alcohols . Another method involves the construction of novel heterocyclic compound libraries with potential biological activities .Molecular Structure Analysis

The molecular structure of N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine can be analyzed using techniques such as 1H NMR . The compound has been found to have a yellow solid appearance with a melting point of 256–257 °C .Chemical Reactions Analysis

The chemical reactions involving N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine are diverse. For instance, it can be used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Physical And Chemical Properties Analysis

N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine is a yellow solid with a melting point of 256–257 °C . Its density is 1.021 g/mL at 25 °C .Scientific Research Applications

Use in the Synthesis of Other Compounds

This compound is used in the synthesis of other compounds. For instance, it has been used in the synthesis of N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine .

Use in Cancer Treatment Research

The compound has been used in the development of drugs for the treatment of cancer. It has been used in the design of both reversible and covalent c-Jun N-terminal kinase 3 (JNK3) inhibitors .

Use in Fluorescence Polarization-Based Binding Assays

This compound has been used as a precursor for fluorescein-labelled pyridinylimidazole PIT0105006, which is used as a reporter molecule in different fluorescence polarization-based binding assays .

Use in the Synthesis of Coordination Polymers

It has been employed in the synthesis of expanding and shrinking cadmium-based pillared layer coordination polymers .

Use in the Synthesis of Dinuclear Zinc Complex

This compound has been used in the synthesis of a dinuclear zinc complex that exhibits photocontrolled fluorescence .

Use in the Synthesis of Platinum-Based 3-D Tetragonal Prisms

It has been used in the synthesis of platinum-based 3-D tetragonal prisms via multicomponent coordination-driven self-assembly .

Use as a Catalyst in Cu-Based ATRP

A novel (N 1 E,N 4 E)-N 1,N 4 -bis (pyridin-2-yl) ethylene benzene-1,4-diamine (BPEBD) was synthesized and its efficiency as a catalyst in Cu-based ATRP of MMA and S was investigated .

Use in the Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of 2- (2,4,5-substituted-anilino)pyrimidine compounds, which may be useful in the treatment or prevention of a disease or medical condition mediated through certain mutated forms of epidermal growth factor receptor .

Future Directions

The future directions for N1-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine could involve further exploration of its potential biological activities. For instance, it could be used in the synthesis of novel heterocyclic compounds with potential biological activities . Additionally, its derivatives could be evaluated for their anti-tubercular activity .

properties

IUPAC Name |

2-N-(2-pyridin-2-ylethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11/h1-7,9,16H,8,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDHVLJWXQSUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NCCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651787 | |

| Record name | N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine | |

CAS RN |

115581-69-6 | |

| Record name | N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)

![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)

![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)

![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)

![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)